molecular formula C19H20ClNO5 B2478976 [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 876933-43-6

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2478976
CAS No.: 876933-43-6
M. Wt: 377.82
InChI Key: XLOSWMXZOUEFLE-UHFFFAOYSA-N
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Description

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both chloro and methoxy substituents on the phenyl ring, as well as an ethoxy group on another phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 4-ethoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to the desired biological or chemical effects. The pathways involved can vary depending on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and methoxy groups on the phenyl ring, along with an ethoxy group on another phenyl ring, provides a versatile framework for chemical modifications and interactions.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-3-25-15-7-4-13(5-8-15)10-19(23)26-12-18(22)21-14-6-9-17(24-2)16(20)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSWMXZOUEFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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